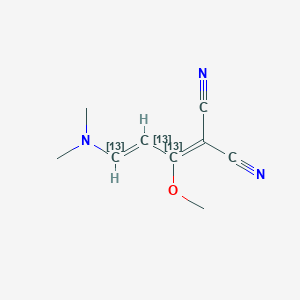

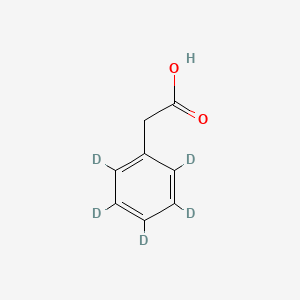

![molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine CAS No. 1341231-51-3](/img/structure/B1147116.png)

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine, also known as 2,3'-Diacetyl-5'-deoxy-5-fluorocytidine, is an important nucleoside in the development of new therapeutic drugs. It is a synthetic analog of the naturally occurring nucleoside cytidine, which is a component of DNA and RNA. 2,3'-Diacetyl-5'-deoxy-5-fluorocytidine has been studied for its potential therapeutic applications, such as the treatment of cancer, viral infection, and inflammation. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2,3'-Diacetyl-5'-deoxy-5-fluorocytidine.

Scientific Research Applications

Probing Mechanistic Consequences of Fluorination on Nucleotide Analogue Incorporation

Research by Ray et al. (2003) on the effects of fluorine substitution on cytidine nucleotide analogues, such as the incorporation by HIV-1 reverse transcriptase, sheds light on how slight modifications, like fluorination, can significantly alter biological activity. Their findings reveal that fluorine substitution can enhance nucleotide incorporation efficiency, providing insights into antiviral potency against HIV-1. This study highlights the critical role of fluorinated nucleotides in developing antiviral agents and understanding drug resistance mechanisms Ray et al., 2003.

Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) reviews the contributions of fluorine chemistry to the use of fluorinated pyrimidines in cancer treatment, emphasizing 5-Fluorouracil (5-FU) and its widespread application. The study covers synthesis methods, including those for incorporating isotopes for research on metabolism and biodistribution, and discusses how fluorinated pyrimidines affect nucleic acid structure and dynamics. Insights into the inhibition of various RNA- and DNA-modifying enzymes by 5-FU and its metabolites underscore the compound's multifaceted role in cancer therapy Gmeiner, 2020.

Antimetabolite Incorporation into DNA

The review by Gmeiner (2002) on antimetabolites, including fluorinated antipyrimidines, outlines how these compounds, when incorporated into DNA, disrupt structure and stability. This disruption affects the activities of DNA replication and repair proteins, illustrating the importance of structural and thermodynamic studies in understanding and developing anticancer therapies based on fluorinated nucleotide analogues Gmeiner, 2002.

Mechanism of Action

Target of Action

The primary target of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is the DNA synthesis process in cancer cells . This compound is a metabolite of the drug capecitabine , which is used as a treatment for different types of cancer, including bowel cancer .

Mode of Action

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine interacts with its targets by inhibiting DNA synthesis and slowing the growth of tumor tissue . It is enzymatically converted to 5-fluorouracil in the tumor , where it inhibits DNA synthesis and slows the growth of tumor tissue .

Biochemical Pathways

The activation of capecitabine, from which 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is derived, follows a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR), to form 5-fluorouracil .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine’s action result in the slowing or stopping of the growth of cancer cells . This is achieved through its inhibition of DNA synthesis in the tumor cells .

Action Environment

The action, efficacy, and stability of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound. Other environmental factors that could influence its action include the presence of enzymes in the tumor that convert it to 5-fluorouracil .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZMKYXKWMBTLS-HMSCALIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

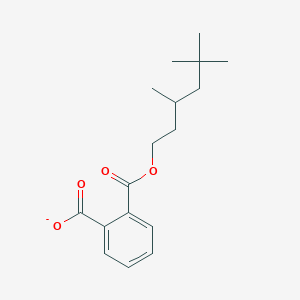

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

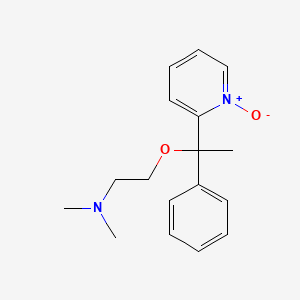

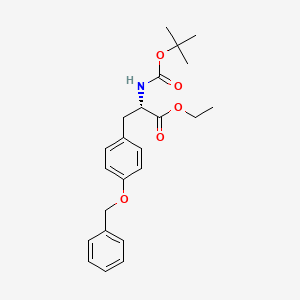

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

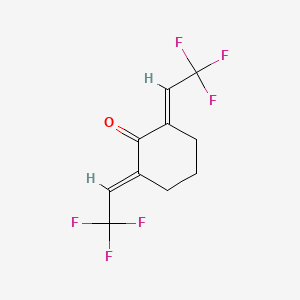

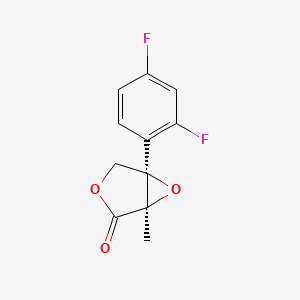

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)